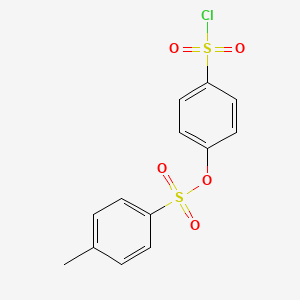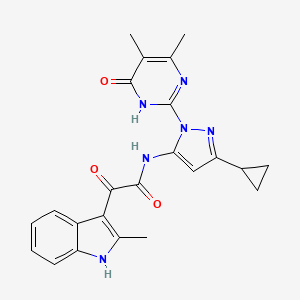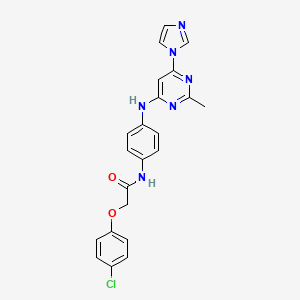
4-(Chlorosulfonyl)phenyl 4-methylbenzene-1-sulfonate
Overview
Description
4-(Chlorosulfonyl)phenyl 4-methylbenzene-1-sulfonate is a chemical compound with the CAS Number: 121347-21-5 . It has a molecular weight of 346.81 . The compound is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(chlorosulfonyl)phenyl 4-methylbenzenesulfonate . The InChI code for this compound is 1S/C13H11ClO5S2/c1-10-2-6-13(7-3-10)21(17,18)19-11-4-8-12(9-5-11)20(14,15)16/h2-9H,1H3 .Physical And Chemical Properties Analysis
The compound has a melting point of 83-84 degrees Celsius . It is typically stored at room temperature .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(chlorosulfonyl)phenyl 4-methylbenzenesulfonate:
Synthesis of Sulfonamides
4-(Chlorosulfonyl)phenyl 4-methylbenzenesulfonate is widely used in the synthesis of sulfonamides. Sulfonamides are a class of compounds with significant pharmaceutical applications, particularly as antibiotics. The chlorosulfonyl group in this compound acts as a reactive site for the introduction of various amine groups, leading to the formation of diverse sulfonamide derivatives .
Development of Chemosensors
This compound has been utilized in the development of chemosensors. Chemosensors are devices that detect chemical substances and are crucial in environmental monitoring, medical diagnostics, and industrial processes. The presence of the chlorosulfonyl group allows for the modification of the compound to create selective and sensitive sensors for detecting specific ions or molecules .
Polymer Modification
4-(Chlorosulfonyl)phenyl 4-methylbenzenesulfonate is used in the modification of polymers to enhance their properties. By introducing sulfonate groups into polymer chains, researchers can improve the thermal stability, mechanical strength, and chemical resistance of the polymers. This application is particularly important in the development of advanced materials for various industrial applications .
Organic Synthesis
In organic synthesis, this compound serves as a versatile reagent for introducing sulfonate groups into organic molecules. The sulfonate group is a valuable functional group in organic chemistry, providing unique reactivity and stability. This makes 4-(chlorosulfonyl)phenyl 4-methylbenzenesulfonate a useful tool for chemists working on the synthesis of complex organic compounds .
Bioconjugation
Bioconjugation involves the attachment of biomolecules to other molecules or surfaces, and 4-(chlorosulfonyl)phenyl 4-methylbenzenesulfonate is used in this process. The compound’s reactive chlorosulfonyl group allows for the efficient conjugation of proteins, peptides, or other biomolecules, facilitating the development of biocompatible materials and targeted drug delivery systems.
Santa Cruz Animal Health Springer Enamine Sigma-Aldrich : Santa Cruz Animal Health : Springer : Enamine : Sigma-Aldrich
Safety and Hazards
properties
IUPAC Name |
(4-chlorosulfonylphenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO5S2/c1-10-2-6-13(7-3-10)21(17,18)19-11-4-8-12(9-5-11)20(14,15)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRRDBNRFARYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625176 | |
| Record name | 4-(Chlorosulfonyl)phenyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121347-21-5 | |
| Record name | 4-(Chlorosulfonyl)phenyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl N-({[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate](/img/structure/B3046157.png)

![4-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B3046162.png)

![1,2,5-Oxadiazol-3-amine, 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B3046165.png)


![Benzo[b]thiophene, 4-(trifluoromethyl)-](/img/structure/B3046169.png)
